5-(4-Bromophenyl)dipyrromethane
Overview
Description
5-(4-Bromophenyl)dipyrromethane is a chemical compound with the molecular formula C15H13BrN2 . It is used for research and development purposes .
Synthesis Analysis
5-(4-Bromophenyl)dipyrromethane is a pyrrole building block for porphyrin synthesis . A new methodology for porphyrin synthesis has been developed. This is a simple two-step protocol. The first step involves the condensation of pyrrole and aldehyde in an H2O–MeOH mixture using HCl .Molecular Structure Analysis
The molecular structure of 5-(4-Bromophenyl)dipyrromethane is characterized by the presence of a bromophenyl group attached to a dipyrromethane core .Chemical Reactions Analysis
The compound is used in the synthesis of porphyrins, which involves the condensation of pyrrole and aldehyde in an H2O–MeOH mixture using HCl .Physical And Chemical Properties Analysis
The molecular weight of 5-(4-Bromophenyl)dipyrromethane is 301.18 g/mol . Further physical and chemical properties were not found in the search results.Scientific Research Applications
Porphyrin Synthesis
- Scientific Field : Chemistry, specifically porphyrin synthesis .
- Application Summary : “5-(4-Bromophenyl)dipyrromethane” is a pyrrole building block used in the synthesis of porphyrins . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−). Porphyrins are often used as catalysts, pigments, and natural light-harvesting and electron transport molecules .
- Results/Outcomes : The outcome of using “5-(4-Bromophenyl)dipyrromethane” in porphyrin synthesis is the production of porphyrins with specific properties, depending on the other reactants used. These porphyrins can then be used in a variety of applications, such as the creation of catalysts, pigments, and natural light-harvesting and electron transport molecules .
Dipyrromethene Metal Complexes
- Scientific Field : Chemistry, specifically the synthesis of dipyrromethene metal complexes .
- Application Summary : Dipyrromethanes, such as “5-(4-Bromophenyl)dipyrromethane”, are well-known synthetic scaffolds for the synthesis of macrocycles and dipyrromethene metal complexes . These complexes have been successfully used as fluorescent probes in diverse applications .
- Results/Outcomes : The outcome of using “5-(4-Bromophenyl)dipyrromethane” in the synthesis of dipyrromethene metal complexes is the production of complexes with specific properties, depending on the metal ion used. These complexes can then be used in a variety of applications, such as the creation of fluorescent probes .
Synthesis of Calixpyrroles
- Scientific Field : Chemistry, specifically the synthesis of calixpyrroles .
- Application Summary : Dipyrromethanes with substituents at the meso-position, such as “5-(4-Bromophenyl)dipyrromethane”, have come to play a valuable role in the preparation of synthetic porphyrins and calixpyrroles . Calixpyrroles are macrocyclic compounds with potential applications in areas such as anion binding and transport, molecular recognition, and catalysis .
- Results/Outcomes : The outcome of using “5-(4-Bromophenyl)dipyrromethane” in the synthesis of calixpyrroles is the production of calixpyrroles with specific properties, depending on the other reactants used. These calixpyrroles can then be used in a variety of applications, such as anion binding and transport, molecular recognition, and catalysis .
Safety And Hazards
When handling 5-(4-Bromophenyl)dipyrromethane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
2-[(4-bromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2/c16-12-7-5-11(6-8-12)15(13-3-1-9-17-13)14-4-2-10-18-14/h1-10,15,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDXTHJAKNMBFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=C(C=C2)Br)C3=CC=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474216 | |
Record name | 5-(4-BROMOPHENYL)DIPYRROMETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)dipyrromethane | |
CAS RN |
159152-11-1 | |
Record name | 5-(4-BROMOPHENYL)DIPYRROMETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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